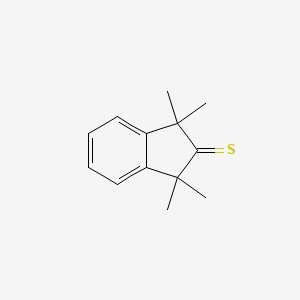
2H-Indene-2-thione, 1,3-dihydro-1,1,3,3-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Indene-2-thione, 1,3-dihydro-1,1,3,3-tetramethyl- is an organic compound with a unique structure that includes a thioketone functional group. This compound is part of the indene family, which is known for its diverse chemical properties and applications in various fields such as organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indene-2-thione, 1,3-dihydro-1,1,3,3-tetramethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted phenylacetic acid with sulfur to form the thioketone structure. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Indene-2-thione, 1,3-dihydro-1,1,3,3-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioketone group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) to activate the aromatic ring.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2H-Indene-2-thione, 1,3-dihydro-1,1,3,3-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: It is used in the production of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2H-Indene-2-thione, 1,3-dihydro-1,1,3,3-tetramethyl- exerts its effects involves interactions with various molecular targets. The thioketone group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Inden-2-one, 1,3-dihydro-: This compound shares a similar indene structure but contains a ketone group instead of a thioketone.
Indane-1,3-dione: Another related compound with a dione functional group, known for its applications in medicinal chemistry and materials science.
Uniqueness
2H-Indene-2-thione, 1,3-dihydro-1,1,3,3-tetramethyl- is unique due to its thioketone group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
74768-58-4 |
|---|---|
Formule moléculaire |
C13H16S |
Poids moléculaire |
204.33 g/mol |
Nom IUPAC |
1,1,3,3-tetramethylindene-2-thione |
InChI |
InChI=1S/C13H16S/c1-12(2)9-7-5-6-8-10(9)13(3,4)11(12)14/h5-8H,1-4H3 |
Clé InChI |
AMVCTTKORDITAI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(C1=S)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)
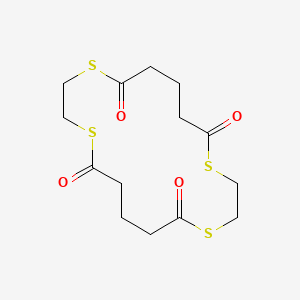
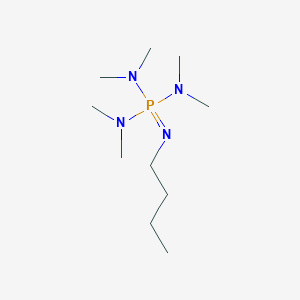
![Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate](/img/structure/B14440385.png)

![1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane](/img/structure/B14440394.png)
![1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-](/img/structure/B14440397.png)

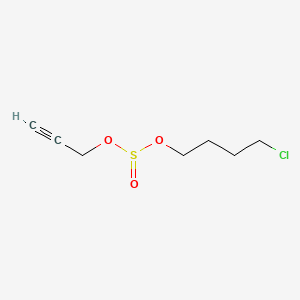

![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
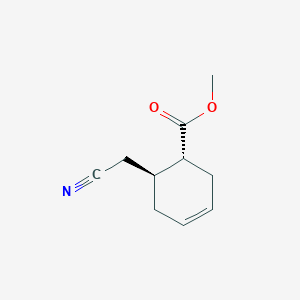

![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
